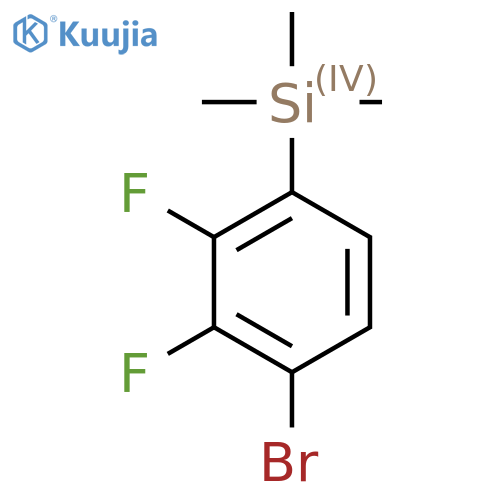

Cas no 1007571-40-5 ((4-Bromo-2,3-difluorophenyl)trimethylsilane)

1007571-40-5 structure

商品名:(4-Bromo-2,3-difluorophenyl)trimethylsilane

(4-Bromo-2,3-difluorophenyl)trimethylsilane 化学的及び物理的性質

名前と識別子

-

- MFCD30178762

- SY329863

- SCHEMBL14354349

- 1007571-40-5

- (4-bromo-2,3-difluorophenyl)trimethylsilane

- DMLROFATEQWVIK-UHFFFAOYSA-N

- AKOS024263868

- (4-Bromo-2,3-difluorophenyl)trimethylsilane

-

- インチ: 1S/C9H11BrF2Si/c1-13(2,3)7-5-4-6(10)8(11)9(7)12/h4-5H,1-3H3

- InChIKey: DMLROFATEQWVIK-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=C(C=1F)F)[Si](C)(C)C

計算された属性

- せいみつぶんしりょう: 263.97815g/mol

- どういたいしつりょう: 263.97815g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

(4-Bromo-2,3-difluorophenyl)trimethylsilane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB610215-5g |

(4-Bromo-2,3-difluorophenyl)trimethylsilane; . |

1007571-40-5 | 5g |

€1302.60 | 2024-07-19 | ||

| abcr | AB610215-250mg |

(4-Bromo-2,3-difluorophenyl)trimethylsilane; . |

1007571-40-5 | 250mg |

€227.80 | 2024-07-19 | ||

| abcr | AB610215-1g |

(4-Bromo-2,3-difluorophenyl)trimethylsilane; . |

1007571-40-5 | 1g |

€402.50 | 2024-07-19 | ||

| abcr | AB610215-10g |

(4-Bromo-2,3-difluorophenyl)trimethylsilane; . |

1007571-40-5 | 10g |

€2174.80 | 2024-07-19 |

(4-Bromo-2,3-difluorophenyl)trimethylsilane 関連文献

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

-

Ahmad Reza Moosavi-Zare,Mohammad Ali Zolfigol,Ehsan Noroozizadeh,Mahsa Tavasoli,Vahid Khakyzadeh,Abdolkarim Zare New J. Chem., 2013,37, 4089-4094

-

4. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

1007571-40-5 ((4-Bromo-2,3-difluorophenyl)trimethylsilane) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1007571-40-5)

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):239/772/1289